
3-Chloro-4-(chloromethoxy)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-4-(chloromethoxy)benzonitrile is an organic compound with the molecular formula C8H5Cl2NO. It is a derivative of benzonitrile, where the benzene ring is substituted with a chlorine atom and a chloromethoxy group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-hydroxybenzonitrile with thionyl chloride to form 4-chlorobenzonitrile, which is then treated with chloromethyl methyl ether in the presence of a base such as potassium carbonate to yield 3-Chloro-4-(chloromethoxy)benzonitrile .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-(chloromethoxy)benzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Substituted benzonitriles with various functional groups.
Oxidation: Benzoic acid derivatives.
Reduction: Benzylamine derivatives.
Scientific Research Applications
3-Chloro-4-(chloromethoxy)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-4-(chloromethoxy)benzonitrile involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It can also undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-methoxybenzonitrile: Similar structure but with a methoxy group instead of a chloromethoxy group.
4-Chlorobenzonitrile: Lacks the chloromethoxy group, making it less reactive in certain chemical reactions.
3-Chloro-4-fluorobenzonitrile: Contains a fluorine atom instead of a chloromethoxy group, leading to different reactivity and applications.
Uniqueness
3-Chloro-4-(chloromethoxy)benzonitrile is unique due to the presence of both chlorine and chloromethoxy groups, which confer distinct reactivity and properties. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
Properties
Molecular Formula |
C8H5Cl2NO |
|---|---|
Molecular Weight |
202.03 g/mol |
IUPAC Name |
3-chloro-4-(chloromethoxy)benzonitrile |
InChI |
InChI=1S/C8H5Cl2NO/c9-5-12-8-2-1-6(4-11)3-7(8)10/h1-3H,5H2 |
InChI Key |
KFICDXLOXAHHDX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C#N)Cl)OCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanethioamide](/img/structure/B13156958.png)
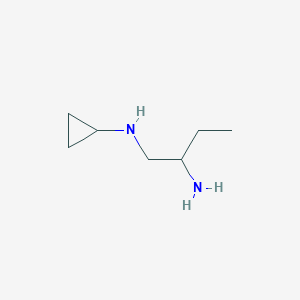
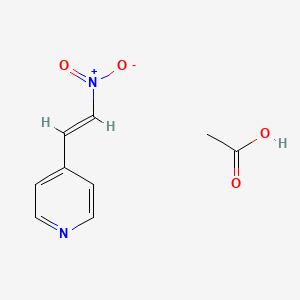
![ethyl N-[8-(2-diethylaminoethylamino)-2,3-bis(2-thienyl)pyrido[2,3-b]pyrazin-6-yl]carbamate](/img/structure/B13156970.png)

![5'-(Trifluoromethoxy)-1',2'-dihydrospiro[cyclopentane-1,3'-indole]](/img/structure/B13156977.png)
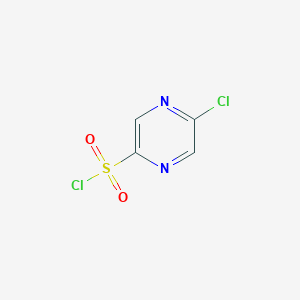
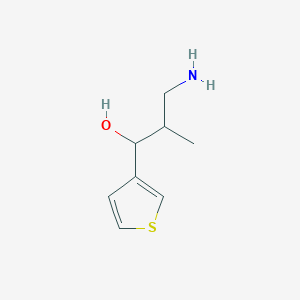

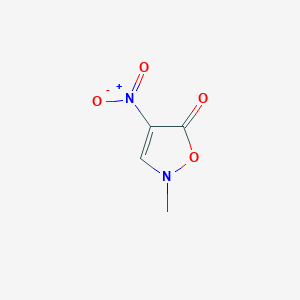

![1-[(Azetidin-2-yl)methyl]-4-(propan-2-yl)piperazine](/img/structure/B13157027.png)
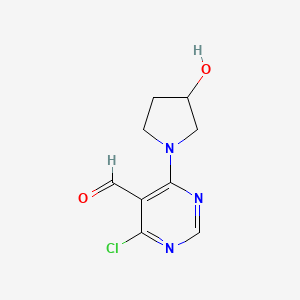
![(1R)-2,2-Dimethyl-1-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]propan-1-amine](/img/structure/B13157035.png)
